



Fenthion Sulfone: A Technical Overview for Researchers

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Compound of Interest		
Compound Name:	Fenthion sulfone	
Cat. No.:	B144504	Get Quote

Fenthion Sulfone is a primary metabolite of fenthion, a widely used organothiophosphate insecticide. Formed through the oxidation of fenthion within biological systems and in the environment, this sulfone derivative is a key compound in toxicological assessments and residue monitoring.[1][2] Its stability and presence in various matrices make it a critical analyte for ensuring food safety and understanding the environmental fate of its parent compound. This document provides a technical guide on the molecular and chemical properties of **fenthion sulfone**, its metabolic pathway, mechanism of action, and established analytical protocols.

Core Molecular and Chemical Properties

Fenthion sulfone is chemically identified as O,O-Dimethyl O-[3-methyl-4-(methylsulfonyl)phenyl] phosphorothioate. Its fundamental properties are summarized below.



Property	Value	Source(s)
Molecular Formula	C10H15O5PS2	[3][4][5]
Molecular Weight	310.33 g/mol	
Monoisotopic Mass	310.00985292 Da	-
CAS Number	3761-42-0	-
Melting Point	77-79 °C	-
Boiling Point (Predicted)	419.2 ± 55.0 °C	-
Density (Predicted)	1.333 ± 0.06 g/cm ³	-
Solubility	Slightly soluble in Chloroform, Methanol, and Water.	-

Toxicological Profile

Fenthion and its metabolites exert their toxicity primarily through the inhibition of acetylcholinesterase (AChE). The oxidative metabolites of fenthion are of particular concern as they are often more potent inhibitors of AChE than the parent compound. While a specific oral LD₅₀ for **fenthion sulfone** in rats is not readily available in the cited literature, its GHS classification as "Acute toxicity - Oral, Category 3" and the hazard statement "H301 Toxic if swallowed" indicates significant toxicity. For context, the toxicological data for fenthion and its other key metabolites are provided.

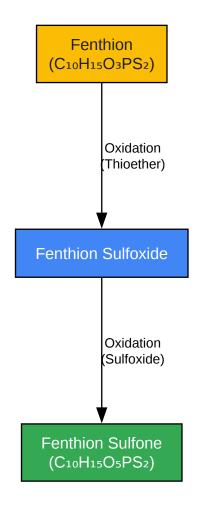


Compound	Oral LD50 (Rat)	Dermal LD₅₀ (Rat)	Source(s)
Fenthion (Parent)	180-298 mg/kg	330-1000 mg/kg	
Fenthion Oxon Sulfoxide	30 mg/kg	Not Available	
Fenthion Oxon Sulfone	50 mg/kg	Not Available	
Fenthion Sulfone	Not explicitly stated; Classified as "Toxic if swallowed"	Dermal toxicity is lower than Fenthion	

Metabolic Pathway and Mechanism of Action Fenthion Metabolism

Fenthion undergoes a two-step oxidation process in both plants and animals to form **fenthion sulfone**. The initial oxidation of the thioether group results in the formation of fenthion sulfoxide. A subsequent oxidation of the sulfoxide yields the more stable **fenthion sulfone**. This metabolic activation is a critical aspect of its toxicology.





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Metabolic pathway of Fenthion to Fenthion Sulfone.

Mechanism of Acetylcholinesterase Inhibition

Like other organophosphates, the toxicity of fenthion and its metabolites stems from the irreversible inhibition of the enzyme acetylcholinesterase (AChE). AChE is essential for terminating nerve impulses by hydrolyzing the neurotransmitter acetylcholine (ACh) in the synaptic cleft.

The inhibition process involves the phosphorylation of a critical serine residue within the active site of AChE. This forms a stable, covalent phosphorus-enzyme bond. The phosphorylated enzyme is unable to perform its normal function of breaking down acetylcholine. The resulting accumulation of acetylcholine leads to continuous stimulation of cholinergic receptors, causing a range of symptoms from muscle weakness and miosis to respiratory arrest and death.





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Mechanism of Acetylcholinesterase (AChE) inhibition.

Experimental Protocols Analyte Extraction from Food Matrices (QuEChERS

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted standard for extracting pesticide residues, including **fenthion sulfone**, from various

Methodology:

food matrices.

Method)

- Sample Homogenization: A representative 10-15 g sample of the food matrix (e.g., fruit, vegetable) is homogenized.
- Extraction: A 10 g portion of the homogenate is weighed into a 50 mL centrifuge tube. 10 mL of acetonitrile is added, and the tube is shaken vigorously for 1 minute.
- Salting-Out (Phase Separation): A salt mixture, typically containing magnesium sulfate (MgSO₄) and sodium chloride (NaCl) or sodium acetate, is added to the tube. The tube is immediately shaken for 1 minute to prevent the formation of salt agglomerates and induce phase separation.
- Centrifugation: The sample is centrifuged at approximately 3000-4000 rpm for 5 minutes.
 This separates the sample into an upper acetonitrile layer (containing the analytes) and a lower aqueous/solid matrix layer.

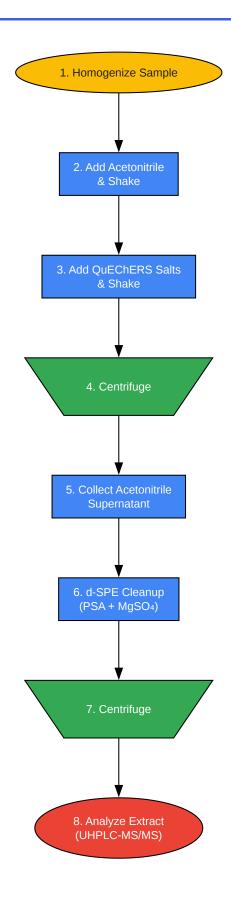






- Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant (e.g., 6 mL) is transferred to a d-SPE tube. This tube contains a primary secondary amine (PSA) sorbent to remove fatty acids and other interferences, and MgSO₄ to remove residual water. For pigmented samples, graphitized carbon black (GCB) may be included to remove sterols and pigments.
- Final Centrifugation & Analysis: The d-SPE tube is shaken for 1 minute and then centrifuged. The final cleaned extract is collected, and an aliquot is taken for analysis by UHPLC-MS/MS.





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Workflow for QuEChERS sample preparation.



Instrumental Analysis: UHPLC-MS/MS

For the simultaneous analysis of fenthion and its metabolites, Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is the method of choice.

- Chromatography: Separation is typically achieved on a C18 reversed-phase column.
- Mobile Phase: A gradient of water and methanol, both containing 0.1% formic acid, is commonly used to enhance ionization.
- Ionization: Positive electrospray ionization (ESI+) is effective for these compounds.
- Detection: Detection is performed using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for quantitative analysis.

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